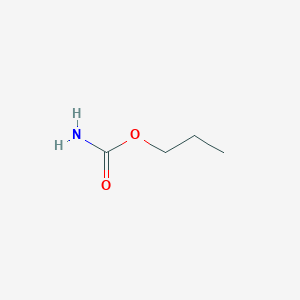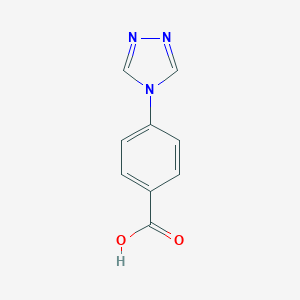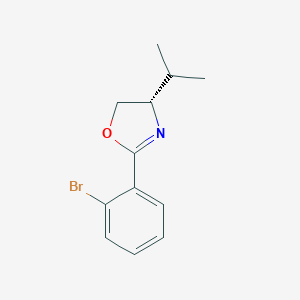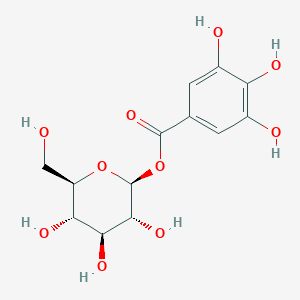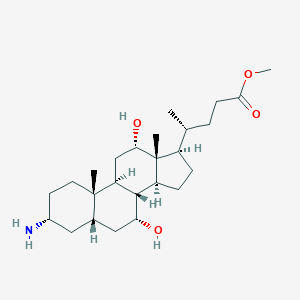
トレプロスチニル
概要
説明
トレプロスチニルは、血管拡張と血小板凝集阻害に重要な役割を果たす体内の天然分子であるプロスタサイクリンの合成類似体です。トレプロスチニルは、主に肺動脈性肺高血圧症の治療に使用されます。肺動脈性肺高血圧症は、肺の動脈の血圧が高い状態です。 トレプロスチニルは、運動能力の向上とこの状態に関連する症状の軽減に役立ちます .
科学的研究の応用
Treprostinil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat pulmonary arterial hypertension and improve exercise capacity in patients . In chemistry, it serves as a model compound for studying prostacyclin analogues and their effects on vascular biology . In industry, treprostinil is used in the development of transdermal patches and inhalation aerosols for more efficient drug delivery .
作用機序
トレプロスチニルは、肺および全身の動脈血管床の血管拡張を促進し、血小板凝集を阻害することで効果を発揮します . 血管平滑筋細胞の表面にあるプロスタサイクリン受容体に結合し、アデニル酸シクラーゼの活性化とサイクリックAMP(cAMP)レベルの上昇につながります。 これは、平滑筋細胞の弛緩と血管の拡張をもたらします .
Safety and Hazards
将来の方向性
Inhaled treprostinil is currently the most effective treatment for PH-ILD, leading to its recent approval by the Food and Drug Administration as the first therapeutic option for this population . The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for this population .
生化学分析
Biochemical Properties
Treprostinil promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various prostaglandin receptors, including the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .
Cellular Effects
Treprostinil has significant effects on various types of cells and cellular processes. It reduces symptoms in patients with PAH by promoting vasodilation of the pulmonary and systemic arterial vascular beds . It also has antifibrotic effects, reducing fibroblast activity, proliferation, and collagen deposition, thereby promoting antifibrotic activity .
Molecular Mechanism
The primary mechanism of action of Treprostinil is the reduction in pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby improving systemic oxygen transport and increasing cardiac output with minimal alteration of the heart rate . It exerts its effects at the molecular level through binding interactions with prostaglandin receptors and activation of peroxisome proliferator-activated receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Treprostinil have been observed over time. For instance, in the INCREASE trial, long-term effects of inhaled Treprostinil in patients with pulmonary hypertension due to interstitial lung disease were evaluated . The study found that Treprostinil improved forced vital capacity in the overall population as well as in idiopathic interstitial pneumonia and idiopathic pulmonary fibrosis subgroups .
Metabolic Pathways
Treprostinil is metabolized in the body and its metabolites are excreted through urine (79%) and feces (13%) over 10 days . Only a small proportion of Treprostinil is excreted unchanged .
Transport and Distribution
Treprostinil is available in three different formulations and four different routes of administration: intravenous, subcutaneous, inhaled, and oral . Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects .
準備方法
合成経路と反応条件: トレプロスチニルの合成には、クライスン転位と触媒的ポウソン・カンド反応など、いくつかの重要なステップが含まれています。クライスン転位は、プラグフローリアクターで行われます。これは、以前の方法と比較して、収率と選択性を向上させます。 ポウソン・カンド反応は、コバルトカルボニルと一酸化炭素を用いた触媒条件下で行われます . 合成は、(S)-エピクロルヒドリンから12段階の線形工程を経て、全体収率14%で完了します .
工業的製造方法: トレプロスチニルの工業的製造には、通常、高い収率と純度を確保するために連続フロープロセスが用いられます。 高度な反応器と最適化された反応条件の使用により、効率的な大規模生産が可能になります .
化学反応の分析
反応の種類: トレプロスチニルは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と改変に不可欠です。
一般的な試薬と条件: トレプロスチニルの合成に使用される一般的な試薬には、ポウソン・カンド反応のためのコバルトカルボニル、およびクライスン転位のためのさまざまな酸と塩基が含まれます . 反応は通常、高い選択性と収率を確保するために、制御された温度と圧力下で行われます。
生成される主な生成物: これらの反応から生成される主な生成物はトレプロスチニル自体であり、その後、精製され、医療用に製剤化されます .
科学研究への応用
トレプロスチニルは、化学、生物学、医学、産業などの分野で、幅広い科学研究への応用があります。 医学では、肺動脈性肺高血圧症の治療と患者の運動能力の改善に使用されます . 化学では、プロスタサイクリン類似体とその血管生物学への影響を研究するためのモデル化合物として役立ちます . 産業では、トレプロスチニルは、より効率的な薬物送達のための経皮パッチと吸入エアゾルの開発に使用されています .
類似化合物との比較
トレプロスチニルは、エポプロステノール、イロプロスト、ベラプロストなどの他のプロスタサイクリン類似体と比較されることがよくあります。 非常に短い半減期を持ち、持続的な輸液を必要とするエポプロステノールとは異なり、トレプロスチニルはより安定しており、経口、吸入、皮下など、さまざまな経路で投与できます . イロプロストとベラプロストも、異なる薬物動態プロファイルと投与経路を持つため、トレプロスチニルは、肺動脈性肺高血圧症の治療のためのユニークで汎用性の高い選択肢となっています .
類似化合物のリスト:- エポプロステノール
- イロプロスト
- ベラプロスト
特性
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJMKGZZBBTTOY-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
289480-64-4 (Sodium salt) | |
| Record name | Treprostinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901021654 | |
| Record name | Treprostinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.31e-03 g/L | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways. | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81846-19-7 | |
| Record name | Treprostinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Treprostinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treprostinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREPROSTINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Treprostinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90-100°C | |
| Record name | Treprostinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Treprostinil exert its therapeutic effects?
A1: Treprostinil is a prostacyclin analog that binds to prostacyclin receptors, specifically the IP receptor. [, ] This binding triggers a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels induce vasodilation in pulmonary and systemic arterial vascular beds, inhibit platelet aggregation, and exert antiproliferative effects on smooth muscle cells. [, ]
Q2: Does Treprostinil affect fibrocyte activity?
A2: Yes, research indicates that Treprostinil can inhibit the adhesion and differentiation of fibrocytes. [] This effect is mediated by Treprostinil's ability to activate the cAMP-Rap axis, ultimately leading to the suppression of extracellular regulated kinase (ERK) activity. [] Reduced ERK activity has been linked to impaired fibrocyte adhesion and differentiation. []
Q3: What is the molecular structure of Treprostinil?
A3: Treprostinil is a tricyclic benzidene prostacyclin analog structurally similar to epoprostenol. [] While a detailed spectroscopic analysis is not provided within the provided research, its structure is well-documented in scientific literature.
Q4: In what solutions has the stability of Treprostinil sodium been studied?
A4: Treprostinil sodium's stability has been assessed in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. [] These solutions were chosen due to their common use as intravenous infusion vehicles. []
Q5: What is the stability of diluted Treprostinil sodium in the studied solutions?
A5: Studies show that Treprostinil sodium at 0.13 mg/mL in the aforementioned solutions remains stable for 48 hours at 40°C and 75% relative humidity, even after passing through an intravenous delivery system. []
Q6: Does the research discuss the catalytic properties of Treprostinil?
A6: No, the provided research primarily focuses on Treprostinil's pharmacological properties and clinical applications in pulmonary arterial hypertension. Its potential catalytic properties are not discussed.
Q7: Have molecular modeling studies been conducted with Treprostinil?
A7: Yes, molecular modeling has been used to compare the binding of iloprost and Treprostinil to peroxisome proliferator-activated receptor gamma (PPARγ). [] These studies suggest that the two molecules might induce different PPARγ conformations, potentially affecting co-activator/repressor binding and interactions with the retinoic acid receptor. []
Q8: How does the structure of Treprostinil contribute to its longer half-life compared to other prostacyclin analogs?
A8: The chemical structure of Treprostinil, specifically the presence of a cyclohexane ring, contributes to its increased stability and longer half-life compared to epoprostenol, which has a lactone ring. [] This structural difference is a key factor in Treprostinil's favorable pharmacokinetic profile.
Q9: What is the stability of Treprostinil in dry-powder form?
A9: Research shows that a dry-powder inhaled formulation of Treprostinil (LIQ861) prepared using PRINT® technology demonstrates favorable stability characteristics. [] Studies indicate that LIQ861 delivers treprostinil with a pharmacokinetic profile comparable to the nebulized form (Tyvaso®). []
Q10: Are there efforts to improve the delivery of Treprostinil?
A10: Yes, researchers are actively exploring alternative delivery methods for Treprostinil to enhance patient convenience and potentially improve treatment outcomes. [] The development of dry-powder formulations like LIQ861 represents a significant advancement in Treprostinil delivery, offering advantages over traditional nebulized therapy. [, ]
Q11: Does the research discuss SHE regulations specific to Treprostinil?
A11: No, the provided articles primarily focus on the clinical and pharmacological aspects of Treprostinil. Information regarding specific SHE regulations is not included.
Q12: How is Treprostinil metabolized?
A12: Treprostinil is primarily metabolized by the cytochrome P450 (CYP) 2C8 enzyme system, with a minor contribution from CYP2C9. [, ]
Q13: Has a pharmacokinetic interaction been observed between oral Treprostinil and Bosentan?
A13: No, studies have shown no significant pharmacokinetic interaction between oral Treprostinil and Bosentan, an endothelin receptor antagonist. [] This finding is crucial as these medications are often used concurrently in the management of pulmonary arterial hypertension. []
Q14: Is there a pharmacokinetic interaction between oral Treprostinil and Sildenafil?
A14: Research indicates no significant pharmacokinetic interaction between oral Treprostinil and Sildenafil, a phosphodiesterase-5 inhibitor. [] This finding is important as combination therapy is often employed in pulmonary arterial hypertension, and understanding potential drug interactions is crucial for optimizing treatment strategies. []
Q15: What is the absolute bioavailability of Treprostinil administered via subcutaneous infusion?
A15: Studies in healthy volunteers show that the absolute bioavailability of Treprostinil administered by continuous subcutaneous infusion is approximately 113%. [] This indicates complete absorption of the drug via the subcutaneous route. []
Q16: What is the elimination half-life of subcutaneously administered Treprostinil?
A16: Following subcutaneous administration, Treprostinil exhibits a mean apparent elimination half-life of 1.38 hours. [] This is slightly longer than the 0.87-hour half-life observed after intravenous administration. []
Q17: What is the pharmacokinetic profile of oral Treprostinil in patients with PAH during chronic administration?
A17: Research shows that chronic twice-daily oral administration of Treprostinil results in a linear dose-exposure relationship. [] The mean area under the curve (AUC0-12) increases proportionally with dose, ranging from 5244 to 20,4086 pg·hr−1·mL−1, demonstrating sustained and predictable Treprostinil concentrations. []
Q18: What preclinical models have been used to study the effects of Treprostinil?
A18: Animal models, particularly rodent models of pulmonary hypertension and lung adenocarcinoma, have been extensively utilized to investigate the therapeutic and potentially chemopreventive effects of Treprostinil. [, , ]
Q19: Has Treprostinil shown any chemopreventive effects in preclinical studies?
A19: While previous research suggested that the prostacyclin analog iloprost might possess chemopreventive properties, studies evaluating Treprostinil in a murine lung adenocarcinoma model did not demonstrate similar effects. []
Q20: How does Treprostinil affect the proliferation of lung tumor cells in vitro?
A20: In vitro studies revealed that Treprostinil, unlike iloprost, increased the proliferation of murine lung tumor cells. [] This difference in proliferative response highlights potential variations in the mechanisms of action between these two prostacyclin analogs. []
Q21: What impact does Treprostinil have on pulmonary inflammatory cell infiltrate in preclinical models?
A21: Studies in mice have shown that Treprostinil treatment can alter the pulmonary inflammatory cell infiltrate, particularly in tumor-bearing animals. [] This finding suggests a potential role of Treprostinil in modulating the tumor microenvironment. []
Q22: What are the key findings from clinical trials investigating oral Treprostinil in PAH?
A22: Clinical trials, such as the FREEDOM trials, have investigated the efficacy and safety of oral Treprostinil in patients with PAH. [, , ] The FREEDOM-M trial demonstrated that oral Treprostinil monotherapy effectively improves exercise capacity in treatment-naïve PAH patients. []
Q23: What did the FREEDOM-C trials investigate, and what were the outcomes?
A23: The FREEDOM-C trials examined the effects of adding oral Treprostinil to existing PAH therapy. [] While these trials did not meet their primary endpoint of improving 6-minute walk distance, they provided valuable insights into the drug's safety and tolerability in this patient population. []
Q24: Are there ongoing clinical trials investigating oral Treprostinil in PAH?
A24: Yes, based on previous findings, further clinical trials, including the FREEDOM-EV trial, are underway to comprehensively evaluate the efficacy and safety of oral Treprostinil in PAH, particularly in patients receiving background therapy. []
Q25: Does the research discuss resistance mechanisms to Treprostinil?
A25: The provided research focuses on Treprostinil's pharmacological properties and clinical applications but does not delve into specific resistance mechanisms.
Q26: What are the common adverse events associated with oral Treprostinil therapy?
A26: Clinical trials have shown that common adverse events associated with oral Treprostinil include headache, diarrhea, flushing, nausea, and jaw pain. [, , ] The occurrence and severity of these side effects can vary significantly among individuals.
Q27: What is the safety profile of Treprostinil in patients with end-stage liver disease and PAH?
A27: While limited, clinical experience suggests that continuous intravenous Treprostinil can be safely used to manage PAH in carefully selected patients with end-stage liver disease. [] Close monitoring for potential adverse events is crucial in this patient population. []
Q28: What innovative drug delivery systems are being explored for Treprostinil?
A28: Research highlights the development of a cutaneous iontophoresis system for Treprostinil delivery. [] This non-invasive method uses a low-intensity electric current to enhance transdermal drug delivery, potentially offering a localized therapeutic effect with reduced systemic exposure. []
Q29: What potential biomarker for Treprostinil efficacy is mentioned in the research?
A29: Research suggests that plasma VEGF-A levels may serve as a surrogate biomarker for Treprostinil efficacy in patients with pediatric pulmonary hypertension. [] Elevated VEGF-A levels were observed in these patients after Treprostinil treatment, and this increase was linked to improved vessel formation. []
Q30: What analytical technique is used to measure Treprostinil concentrations in plasma?
A30: Liquid chromatography coupled with atmospheric pressure ionization tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method employed to quantify Treprostinil concentrations in plasma samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

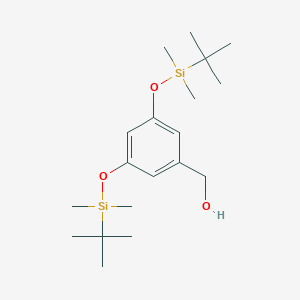
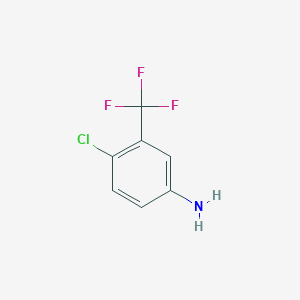


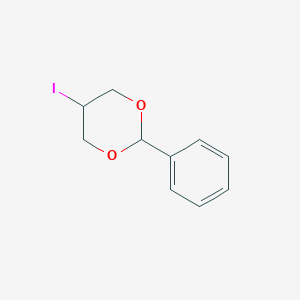

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
